Dibenzo[a,l]pentacene
Overview
Description
Dibenzo[a,l]pentacene is a chemical compound with the molecular formula C30H18 . It is a ladder-type fused-ring system with 16π anti-aromatic nature .
Synthesis Analysis
The synthesis of unsymmetric dibenzo[a,e]pentalenes has been achieved through a rhodium-catalysed stitching reaction between 2-(silylethynyl)arylboronates and 2-(silylethynyl)aryl bromides . This reaction efficiently proceeds at a low temperature of 40 °C, which is in stark contrast to reported palladium-catalysed reactions that usually require high reaction temperatures of 120–140 °C .Molecular Structure Analysis
The molecular structure of Dibenzo[a,l]pentacene is characterized by a ladder-type fused-ring system . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving Dibenzo[a,l]pentacene are not detailed in the search results, it’s worth noting that Dibenzo[a,l]pentacene has been integrated into conjugated polymers with oligothiophene building blocks .Physical And Chemical Properties Analysis
Dibenzo[a,l]pentacene has a density of 1.3±0.1 g/cm3, a boiling point of 677.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 95.8±0.8 kJ/mol and a flash point of 360.6±16.4 °C . The index of refraction is 1.867 and the molar refractivity is 133.3±0.3 cm3 .Scientific Research Applications
Organic Thin-Film Transistor Fabrication
Dibenzo[a,l]pentacene (DBP) and related compounds have been explored for their applications in organic thin-film transistors (TFTs). For example, Dibenzo[g,p]chrysene (DBC), a cyclic aromatic hydrocarbon similar to pentacene, is used in the active layer of organic TFTs. This application highlights DBP's potential in the field of organic electronics due to its high solubility and ease of synthesis (Mori, Fujita, & Kimura, 2010).
Development of Polycyclic Aromatic Hydrocarbons
DBP derivatives are synthesized for various applications, including as hole-transporting materials in electronic devices. The fabrication of dibenzo[h,rst]pentaphenes and dibenzo[fg,qr]pentacenes, for example, demonstrates the utility of DBP in developing novel polycyclic aromatic hydrocarbons for electronic applications (Suzuki et al., 2017).
Solvent Polarity Probes
DBP and its variants are used as solvent polarity probes in fluorescence emission studies. This is crucial in understanding the behavior of polycyclic aromatic hydrocarbons in different solvent environments, providing valuable insights for chemical and pharmaceutical applications (Tucker, Zvaigzne, Acree, Fetzer, & Zander, 1991).
Semiconductor Material ResearchDBP is investigated for its properties as a semiconductor material. Its electron donor properties, thermal stability, and planar structure make it a promising candidate for use in organic electronics, particularly in comparison to other acenes like pentacene
Organic Electronics and Semiconductor Research Applications of Dibenzo[a,l]pentacene
Organic Field-Effect Transistors (OFETs)
Dibenzo[a,l]pentacene and its analogs, such as Dibenzo[d,d]thieno[3,2-b;4,5-b']dithiophene (DBTDT), have been studied for their potential in organic field-effect transistors (OFETs). These compounds can form thin, continuous, and transparent films, which are essential for efficient OFET operation. The ability to produce highly oriented crystalline layers of these compounds demonstrates their suitability for use in OFETs (Marszalek et al., 2012).
Charge Transport and Semiconductor Properties
Dibenzo[a,l]pentacene derivatives have been investigated for their charge transport properties in the context of organic electronics. Research into the precise structure of pentacene monolayers on silicon oxide, a close relative of dibenzo[a,l]pentacene, has provided insights into charge transport mechanisms in these materials, which are crucial for the performance of various organic electronic devices (Mannsfeld et al., 2009).
Film Morphology and Semiconductor Performance
The film morphology of dibenzo[a,l]pentacene and related compounds like Dibenzochrysene (DBC) has been studied to understand its impact on semiconductor performance. These studies are essential for improving the design and efficiency of organic electronic devices, particularly in terms of carrier mobility and stability (Fujita et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
heptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-7-27-19(5-1)9-11-21-13-23-16-26-18-30-22(12-10-20-6-2-4-8-28(20)30)14-24(26)15-25(23)17-29(21)27/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTMLGGLUNLJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C6C=CC7=CC=CC=C7C6=C5)C=C4C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177225 | |
Record name | Dibenzo(a,l)pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,l]pentacene | |
CAS RN |
227-09-8 | |
Record name | Dibenzo[a,l]pentacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(a,l)pentacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[a,l]pentacene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(a,l)pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[a,l]pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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